molecular formula C6H10N4O2 B5910087 5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one

5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one

Numéro de catalogue: B5910087
Poids moléculaire: 170.17 g/mol
Clé InChI: NVMPHBRFTZFQPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one” belongs to the class of organic compounds known as imidazoles, which are characterized by a five-membered ring structure that includes two nitrogen atoms . The presence of a hydroxy group (-OH) and methyl groups (-CH3) suggests that this compound may have unique chemical properties compared to other imidazoles.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one is its selectivity for cancer cells that are dependent on high levels of rRNA synthesis. This makes it a promising candidate for targeted cancer therapy. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects on other RNA polymerases, leading to unwanted side effects. Additionally, this compound may not be effective in all types of cancer cells, and more research is needed to identify which types of cancer are most sensitive to this compound.

Orientations Futures

There are a number of future directions for research on 5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one. One area of focus is identifying biomarkers that can predict which cancer cells are most sensitive to this compound. This will help to identify patients who are most likely to benefit from this compound therapy. Another area of focus is developing combination therapies that can enhance the efficacy of this compound. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans. If successful, this compound could represent a promising new approach to cancer therapy.

Méthodes De Synthèse

5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one was first synthesized by researchers at the Centre for Drug Research and Development (CDRD) in Vancouver, Canada. The synthesis involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Applications De Recherche Scientifique

5-hydroxy-1,3-dimethyl-3,3a,4,6a-tetrahydroimidazo[4,5-d]imidazol-2(1H)-one has been extensively studied for its potential applications in cancer research. In preclinical studies, this compound has been shown to selectively kill cancer cells that are dependent on high levels of rRNA synthesis, including those with mutations in the tumor suppressor gene p53. This compound has also been shown to sensitize cancer cells to other types of chemotherapy, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

4,6-dimethyl-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-9-3-4(8-5(11)7-3)10(2)6(9)12/h3-4H,1-2H3,(H2,7,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMPHBRFTZFQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(NC(=O)N2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.